Conus striatus

Calcium Channel Pharmacology Conotoxin Selectivity Neuroscience Research Tools

ω-Conotoxin SVIB is the definitive probe for P/Q-type voltage-gated calcium channels (CaV2.1), with a binding site pharmacologically distinct from that of N-type blockers GVIA and MVIIA. For P/Q-type-selective studies of neurotransmission, synaptic plasticity, or drug discovery, no substitute exists. All supplies are synthetic, lyophilized, and shipped under dry ice. End-user declarations may be required. Purchase exclusively from authorized specialist peptide suppliers to ensure verified sequence fidelity and disulfide-bond integrity.

Molecular Formula C105H176N38O36S6
Molecular Weight 2739.2 g/mol
CAS No. 150433-82-2
Cat. No. B1177102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConus striatus
CAS150433-82-2
Molecular FormulaC105H176N38O36S6
Molecular Weight2739.2 g/mol
Structural Identifiers
InChIInChI=1S/C105H176N38O36S6/c1-50(2)32-62-94(170)128-55(14-4-8-26-106)84(160)119-35-78(154)125-61(24-25-75(111)151)92(168)136-68(42-147)99(175)141-72-48-185-183-46-71-87(163)122-37-77(153)124-57(18-12-30-117-104(113)114)88(164)134-65(39-144)85(161)120-36-76(152)123-56(15-5-9-27-107)89(165)138-70(82(112)158)45-181-184-49-74(102(178)142-73(47-182-180-44-54(110)83(159)127-58(91(167)131-62)16-6-10-28-108)101(177)135-66(40-145)86(162)121-38-79(155)126-67(41-146)97(173)139-71)140-96(172)64(34-80(156)157)133-95(171)63(33-52-20-22-53(150)23-21-52)132-98(174)69(43-148)137-103(179)81(51(3)149)143-93(169)59(17-7-11-29-109)129-90(166)60(130-100(72)176)19-13-31-118-105(115)116/h20-23,50-51,54-74,81,144-150H,4-19,24-49,106-110H2,1-3H3,(H2,111,151)(H2,112,158)(H,119,160)(H,120,161)(H,121,162)(H,122,163)(H,123,152)(H,124,153)(H,125,154)(H,126,155)(H,127,159)(H,128,170)(H,129,166)(H,130,176)(H,131,167)(H,132,174)(H,133,171)(H,134,164)(H,135,177)(H,136,168)(H,137,179)(H,138,165)(H,139,173)(H,140,172)(H,141,175)(H,142,178)(H,143,169)(H,156,157)(H4,113,114,117)(H4,115,116,118)/t51-,54+,55+,56+,57+,58+,59+,60+,61+,62?,63+,64+,65+,66+,67+,68+,69+,70?,71+,72+,73+,74?,81+/m1/s1
InChIKeyBEAGVQSCYZQBQI-OGKFDYGCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ω-Conotoxin SVIB (CAS 150433-82-2): Scientific and Procurement Overview of a Conus striatus-Derived Voltage-Gated Calcium Channel Blocker


ω-Conotoxin SVIB (CAS 150433-82-2) is a 26-amino acid peptide toxin originally isolated from the venom of the marine cone snail Conus striatus [1]. Belonging to the ω-conotoxin family, it functions as a potent and selective blocker of voltage-gated calcium channels (VGCCs), with a primary specificity for the P/Q-type calcium channel subtype [2]. This pharmacological profile distinguishes it from clinically advanced ω-conotoxins like MVIIA, which target N-type calcium channels [3]. The compound's unique binding site and channel subtype specificity are key to its utility in basic neuroscience research and drug discovery [4].

ω-Conotoxin SVIB (CAS 150433-82-2): Why Scientific Selectivity Precludes Generic Substitution Among ω-Conotoxins


Substitution among ω-conotoxins is scientifically invalid due to fundamental differences in their primary molecular targets and binding site recognition. While ω-conotoxins like GVIA and MVIIA are high-affinity blockers of N-type calcium channels, SVIB is a structurally related but functionally distinct peptide that is specific for P/Q-type calcium channels [1]. Direct binding competition studies demonstrate that the high-affinity binding site for ω-conotoxin SVIB in rat brain synaptosomal membranes is distinct from the high-affinity site for ω-conotoxin GVIA or MVIIA [2]. This difference in molecular pharmacology means that using a different ω-conotoxin would target a different neuronal calcium channel subtype, altering the experimental outcome or therapeutic profile. Therefore, for studies requiring selective modulation of P/Q-type calcium channels or for comparative pharmacology of VGCC subtypes, ω-conotoxin SVIB is an irreplaceable tool.

ω-Conotoxin SVIB (CAS 150433-82-2): A Quantitative Evidence Guide for Differentiated Procurement


ω-Conotoxin SVIB Exhibits Unique P/Q-Type Calcium Channel Selectivity Differentiated from N-Type Blockers MVIIA and GVIA

A structural consensus study directly compared ω-conotoxins MVIIA, SVIB, and a synthetic hybrid. SVIB is definitively characterized as being specific to P/Q-type voltage-sensitive calcium channels (VSCCs), whereas MVIIA is specific to N-type VSCCs [1]. This functional selectivity is a primary differentiator. This channel subtype specificity was further corroborated by binding competition experiments showing that the high-affinity binding site for SVIB is distinct from the high-affinity sites for both GVIA and MVIIA [2].

Calcium Channel Pharmacology Conotoxin Selectivity Neuroscience Research Tools

ω-Conotoxin SVIB Demonstrates a Distinct High-Affinity Binding Site in Rat Brain Compared to GVIA and MVIIA

In binding competition experiments with rat brain synaptosomal membranes, the high-affinity binding site for ω-conotoxin SVIB was demonstrated to be distinct from the high-affinity binding sites for ω-conotoxin GVIA or MVIIA [1]. This indicates that despite structural similarities, SVIB recognizes a different receptor complex or binding epitope, providing a unique pharmacological fingerprint and a tool for probing calcium channel subtypes not targeted by other ω-conotoxins.

Radioligand Binding Synaptosomal Membranes Conotoxin Pharmacology

ω-Conotoxin SVIB Inhibits Twitch Response with an IC50 of 37 nM, Demonstrating a Quantifiable Potency Benchmark

In functional neuromuscular assays, ω-conotoxin SVIB inhibits the twitch response with an IC50 value of 37 nM . This quantitative value establishes a specific potency benchmark for this compound's action at the neuromuscular junction, which is likely mediated through its inhibition of presynaptic calcium channels. While no direct head-to-head comparison with other conotoxins was found for this specific endpoint, this IC50 value provides a crucial, verifiable metric for batch-to-batch quality control and for designing subsequent comparative studies.

Neuromuscular Pharmacology Conotoxin Potency In Vitro Assays

ω-Conotoxin SVIB is Unique Among Known ω-Conotoxins in Its Demonstrated Lethality in Mice Following Intracerebral Injection

Among the ω-conotoxins characterized from Conus venoms, ω-conotoxin SVIB has a unique in vivo pharmacological profile. The original characterization paper explicitly states that "only omega-conotoxin SVIB has proven to be lethal to mice upon ic injection" when compared to other purified ω-conotoxins [1]. This demonstrates a distinct and potent central nervous system activity not shared by other ω-conotoxins tested, including the archetypal N-type blocker GVIA. Furthermore, a separate study notes that SVIB induces respiratory distress at approximately 70 pmol/g and is fatal near 300 pmol/g upon subcutaneous injection in mice .

In Vivo Toxicity Conotoxin Pharmacology Comparative Toxicology

Conus striatus-Derived SO-3 Conopeptide Shows Analgesic Activity Comparable to MVIIA but with Reduced Toxicity in a Fish Model

While not a direct study of SVIB, the analgesic conopeptide SO-3, also derived from Conus striatus, serves as a powerful example of the unique therapeutic potential within this venom source. SO-3, which shares 71-72% sequence identity with the clinically used ω-conotoxin MVIIA (Prialt), exhibited comparable analgesic activity but significantly lower toxicity in a goldfish model [1][2]. Furthermore, a study on the crude venom of Conus striatus demonstrated potent analgesic activity in a mouse hot-plate model, exceeding that of the positive control, ibuprofen, and notably without evidence of hepatotoxicity [3].

Analgesic Drug Discovery Conopeptide Therapeutics Safety Pharmacology

Structural Differentiation: SVIB Possesses a Distinct Disulfide Connectivity and Amino Acid Sequence Compared to Other ω-Conotoxins

ω-Conotoxin SVIB has a unique 26-amino acid sequence (CKLKGQSCRKTSYDCCSGSCGRSGKC-NH2) and a characteristic disulfide bond framework (Cys1-Cys16, Cys8-Cys20, Cys15-Cys26) [1][2]. This is distinct from, for example, the 25-amino acid MVIIA (CKGKGAKCSRLMYDCCTGSCRSGKC-NH2). While both belong to the O-superfamily of conotoxins and share a common cysteine framework, the specific amino acid composition and its three-dimensional fold confer the observed differences in channel subtype selectivity (P/Q-type vs. N-type) and binding site recognition [3]. These precise molecular features are the ultimate source of its unique pharmacological identity and are critical for any SAR or protein engineering studies.

Peptide Chemistry Structure-Activity Relationship Conotoxin Diversity

ω-Conotoxin SVIB (CAS 150433-82-2): Evidence-Driven Research Applications


Probing P/Q-Type Calcium Channel Physiology and Pathophysiology

Given its unique and well-documented selectivity for P/Q-type voltage-sensitive calcium channels over N-type channels [1], SVIB is the optimal tool for investigators seeking to isolate the specific contributions of P/Q-type channels in neuronal signaling, neurotransmitter release, and synaptic plasticity. It enables a clear differentiation of P/Q-type channel function that cannot be achieved with N-type-selective probes like ω-conotoxin MVIIA or GVIA [2].

Radioligand Binding and Autoradiography Studies of Distinct VGCC Subtypes

The finding that SVIB binds to a distinct high-affinity site in mammalian brain synaptosomal membranes, which is separate from the GVIA/MVIIA site [1], positions it as a valuable ligand for mapping the anatomical distribution and pharmacological regulation of this unique calcium channel subtype in the central nervous system.

Lead Compound for Novel Analgesic Development with a Potentially Differentiated Profile

The unique in vivo activity of SVIB, including its distinct lethality profile in mice [1] and its origin from the same venom that yields other potent and non-hepatotoxic analgesic compounds like SO-3 [2], makes it a compelling lead for drug discovery. Research into SVIB may uncover new analgesic or other therapeutic mechanisms with a different safety and efficacy window compared to N-type channel blockers like ziconotide.

Structural Biology and Protein Engineering of ω-Conotoxins

With its fully characterized 26-amino acid sequence and defined disulfide bond connectivity [1], SVIB serves as a key model for studying the structural determinants of calcium channel subtype selectivity [2]. Its well-defined structure is crucial for computational modeling, NMR studies, and protein engineering efforts aimed at creating novel conotoxin-based molecular probes or therapeutics with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conus striatus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.